![molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
2-Methylpyrrolo[2,1-b]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and thiazole ring, making it a valuable scaffold in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-b]thiazole typically involves constructing the bicyclic system from existing pyrrole or thiazole rings. Common methods include alkylation and dipolar cycloaddition reactions. For instance, substituted acetonitriles (XCH₂CN, where X = CO₂R, CN, hetaryl) are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated with phenacyl bromides .
Industrial Production Methods: Industrial production methods often employ catalysts or microwave irradiation to enhance the efficiency of the synthesis. These methods allow for the production of substituted pyrrolo[2,1-b]thiazoles under various conditions, providing access to a wide range of derivatives .
化学反応の分析
Types of Reactions: 2-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
科学的研究の応用
2-Methylpyrrolo[2,1-b]thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
類似化合物との比較
Pyrrolo[2,1-b]thiazole: The parent compound of 2-Methylpyrrolo[2,1-b]thiazole, which shares a similar bicyclic structure.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which contain the thiazole ring but lack the fused pyrrole ring.
Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications .
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
137.20 g/mol |
IUPAC名 |
2-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3 |
InChIキー |
WHMNQHNCTCXQAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


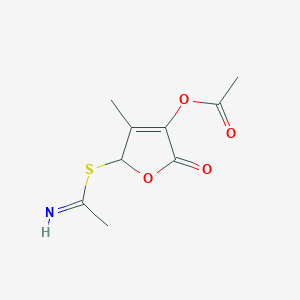
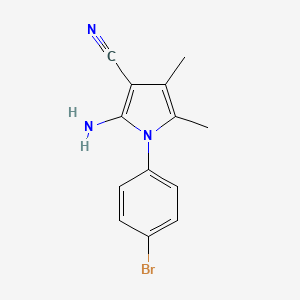
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
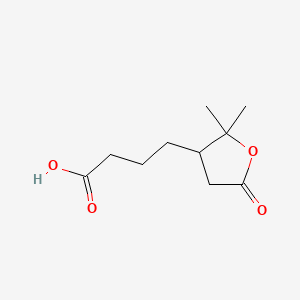
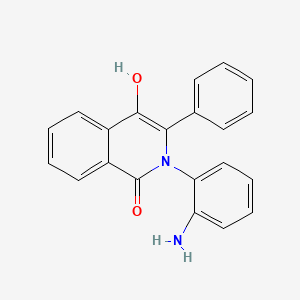

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
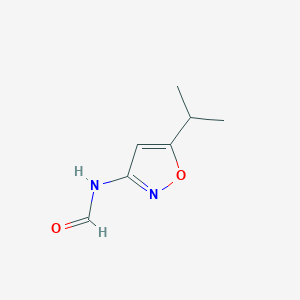
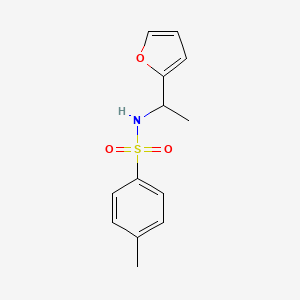
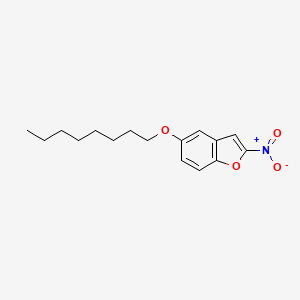
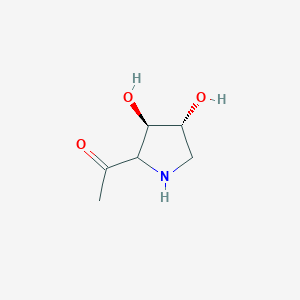
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
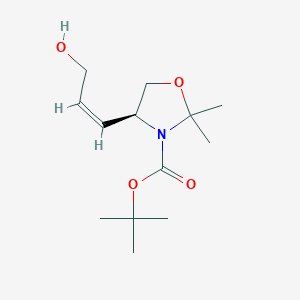
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
